3-(4-chlorobenzenesulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide
Description
3-(4-Chlorobenzenesulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide is a synthetic small molecule characterized by three key structural motifs:
- Azetidine ring: A four-membered nitrogen-containing heterocycle, conferring conformational rigidity.
- Thiophen-2-yl carboxamide: A thiophene-linked carboxamide, contributing to π-π stacking interactions in biological systems.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-thiophen-2-ylazetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S2/c15-10-3-5-11(6-4-10)22(19,20)12-8-17(9-12)14(18)16-13-2-1-7-21-13/h1-7,12H,8-9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBYWDKOGWJCFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The 4-chlorobenzenesulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the Thiophen-2-yl Group: This can be achieved through coupling reactions, such as Suzuki or Stille coupling, using thiophene derivatives.
Formation of the Carboxamide Group: The carboxamide group can be introduced through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring could yield thiophene sulfoxide or sulfone derivatives.
Scientific Research Applications
3-(4-chlorobenzenesulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications if the compound exhibits biological activity.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Thiophene-Sulfonamide Derivatives ()
Compounds 26–29 from Alsaid Mansour’s study share the thiophene and sulfonamide motifs but differ in substituents and core heterocycles. Notable examples:
Key Differences :
- The azetidine’s compact structure may enhance metabolic stability compared to bulkier substituents in analogues.
N-(4-Chlorophenyl)-3-[(4-Chlorophenyl)methanesulfonyl]thiophene-2-carboxamide ()
Comparison :
- The target compound’s azetidine-sulfonamide linkage may improve solubility compared to the benzylsulfonyl group in ’s compound.
- Both share chloro-substitutions, but the azetidine’s rigidity could favor target binding over the flexible benzyl group.
Antiproliferative Activity
- Compounds 26–29 : Exhibit IC50 values of 9.39–10.25 µM , outperforming doxorubicin (IC50 ~30 µM) in breast cancer models .
- The azetidine’s electron-deficient nature may enhance interactions with cellular targets like kinases or tubulin.
Heterocyclic Influence on Bioactivity
- Thiophene vs. Benzofuran : highlights pyrimidin-2-ol/thiol derivatives with benzofuran-thiophene hybrids, but these lack sulfonamide groups, reducing overlap with the target compound’s mechanism .
- Sulfonamide Positioning : The azetidine-linked sulfonamide in the target compound may facilitate hydrogen bonding with enzymatic active sites, unlike benzylsulfonyl groups in ’s analogue.
Physicochemical and Pharmacokinetic Properties
Molecular Weight and Solubility
| Compound | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|
| Target Compound | 371.89 | Azetidine, 4-Cl-benzenesulfonyl |
| Compound 26 () | 397.46 | Thiazole, prop-1-enylamino |
| Compound | 426.34 | Benzylsulfonyl, dual Cl |
The target compound’s lower molecular weight may improve membrane permeability compared to bulkier analogues.
Metabolic Stability
- Azetidine vs. Larger Heterocycles : The azetidine’s small size and rigidity could reduce cytochrome P450-mediated metabolism, extending half-life relative to compounds with larger rings (e.g., pyrimidins in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
